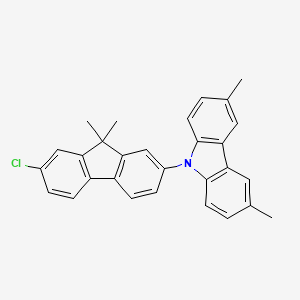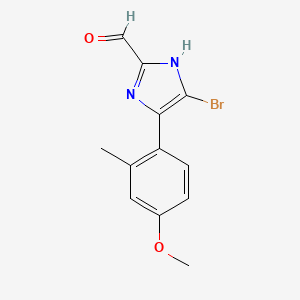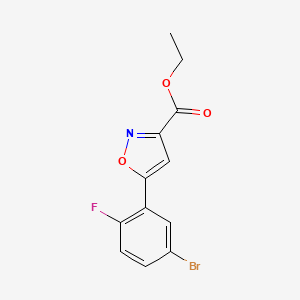
5-Methyl-6-(2-oxo-1-pyrrolidinyl)pyridine-3-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD29115728 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD29115728 involves several synthetic routes. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method for this compound is simple and suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate is prepared with good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Industrial Production Methods: The industrial production of MFCD29115728 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: MFCD29115728 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD29115728 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products Formed: The major products formed from the reactions of MFCD29115728 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds with different functional groups.
Mecanismo De Acción
The mechanism of action of MFCD29115728 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MFCD29115728 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit comparable reactivity and properties.
Uniqueness: MFCD29115728 is unique due to its specific crystal form and preparation method, which confer enhanced solubility and stability. This makes it particularly suitable for pharmaceutical applications and large-scale industrial production .
Conclusion
MFCD29115728 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C16H23BN2O3 |
|---|---|
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23BN2O3/c1-11-9-12(17-21-15(2,3)16(4,5)22-17)10-18-14(11)19-8-6-7-13(19)20/h9-10H,6-8H2,1-5H3 |
Clave InChI |
OSMJZBFNAFCFNH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)



![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)


![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)





